molecular formula C8H5FN2O2 B8405067 4-Fluoro-2-methyl-6-nitrobenzonitrile

4-Fluoro-2-methyl-6-nitrobenzonitrile

Cat. No. B8405067
M. Wt: 180.14 g/mol
InChI Key: WANPROVJNBPOPC-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

A stirred mixture of 19.0 grams (0.068 mole) of 4-fluoro-2-nitro-6methylphenyl iodide and 7.0 grams (0.078 mole) of copper(I) cyanide in 100 mL of N,N-dimethylformamide was heated at 150°-155° C. for 30 minutes. The reaction mixture was then diluted with 400 mL of water and 100 mL of ethyl acetate. The mixture was filtered, and the filtrate was placed in a separatory funnel. The organic layer was separated, and the aqueous layer was washed with 200 mL of ethyl acetate. The combined wash and organic layer was then washed with three 150 mL portions of aqueous 5% lithium chloride. The mixture was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 1:1 methylene chloride: petroleum ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding 12.8 grams of 4-fluoro-2-nitro-6-methylbenzonitrile, mp 61°-63° C. The NMR spectrum was consistent with the proposed structure.
Quantity
19 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5](I)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[Cu][C:14]#[N:15]>CN(C)C=O.O.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([C:14]#[N:15])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
FC1=CC(=C(C(=C1)C)I)[N+](=O)[O-]
Name
copper(I) cyanide
Quantity
7 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150°-155° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was placed in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with 200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined wash
WASH
Type
WASH
Details
organic layer was then washed with three 150 mL portions of aqueous 5% lithium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C#N)C(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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